2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-21-9-8-12-10-13(6-7-16(12)21)17(22)11-20-18(23)14-4-2-3-5-15(14)19/h2-10,17,22H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBVWPEZQMSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide can undergo various chemical reactions:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
These reactions can lead to the formation of various products, depending on the reagents and conditions used .
Scientific Research Applications
Overview
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic compound categorized as an indole derivative. Its unique structure allows for diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its synthesis, biological activities, and potential therapeutic applications.
Chemistry
- Building Block : This compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry.
- Reagent : It is utilized as a reagent in various organic synthesis reactions, facilitating the formation of new chemical entities.
Biology
- Biological Activities : Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Effective against a range of bacterial strains.
- Antiviral Effects : Potentially useful in combating viral infections.
- Anticancer Activity : Exhibits antiproliferative effects against various cancer cell lines, with IC₅₀ values indicating potential as a chemotherapeutic agent.
Medicine
- Therapeutic Applications : Investigated for its potential use in treating various diseases due to its bioactive properties. Studies have shown that it may influence cancer cell growth and apoptosis pathways.
Industry
- Material Development : Employed in developing new materials and as a precursor for synthesizing pharmaceuticals and agrochemicals.
Research has demonstrated that derivatives like this compound show significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer). These compounds are being explored for their potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
Linker Group Modifications
Key Observations :
Heterocyclic Moieties
Key Observations :
Spectroscopic and Computational Data
- IR Spectroscopy : The target compound’s amide C=O stretch (~1650 cm⁻¹) and indole N–H (~3400 cm⁻¹) align with benzamide analogs in –3.
- NMR : The hydroxyethyl proton resonates near δ 4.5–5.0 ppm (similar to ), while the 1-methylindole protons appear at δ 3.7–4.1 ppm .
- DFT Studies : Bromobenzamides with pyrazolone linkers () show stabilized hydrogen bonds, suggesting the target compound’s hydroxyl may similarly enhance intermolecular interactions.
Biological Activity
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic compound that belongs to the class of substituted benzamides and indole derivatives. Its structure includes a bromine atom at the second position of a benzene ring, an amide group, and an indole moiety with a hydroxyethyl side chain. This compound is of interest due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇BrN₂O₂ |
| Molecular Weight | 373.2 g/mol |
| CAS Number | 2034526-85-5 |
| Structure | Chemical Structure |
Anticancer Properties
Research into the biological activity of this compound has primarily focused on its anticancer potential. The indole derivatives have been widely studied for their ability to inhibit cancer cell proliferation.
Case Studies
- Inhibition of Cancer Cell Lines :
- A study evaluated various indole derivatives, including compounds similar to this compound, against several cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A375 (melanoma). The IC50 values ranged from 0.71 μM to 4.2 μM, indicating significant cytotoxic effects against these cell lines .
- Mechanism of Action :
Other Biological Activities
The compound is being investigated for additional biological activities, including:
- Antiviral Effects : Potential inhibition of viral replication mechanisms.
- Neuroprotective Properties : Exploration of effects on neurodegenerative diseases due to interactions with neurotransmitter systems.
Summary of Findings
A review of literature indicates that while specific studies on this compound are scarce, the broader category of indole derivatives exhibits notable biological activities. The following table summarizes key findings from various studies:
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling reactions between 2-bromobenzoic acid derivatives and amino alcohol intermediates. For example, alkylation of 2-bromo-N-hydroxyethylbenzamide with a 1-methylindole moiety can be achieved using Cs₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) . Optimization focuses on controlling regioselectivity and minimizing side reactions through solvent choice (e.g., ethyl acetate for extraction) and purification via column chromatography (petroleum ether/ethyl acetate gradients) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assignments for the indole NH proton (δ ~10–12 ppm), hydroxyethyl group (δ ~4–5 ppm), and aromatic protons (δ ~6.5–8.5 ppm) are critical for structural confirmation .
- X-ray crystallography : Single-crystal studies (e.g., using SHELXL software) provide bond lengths, angles, and torsion angles, with typical R factors <0.05 for high-quality data .
Q. What computational tools are used to predict the physicochemical properties of this compound?
Software like Gaussian or Schrödinger Suite calculates logP (lipophilicity), PSA (polar surface area ~54 Ų), and solubility. Molecular dynamics simulations model conformational flexibility of the hydroxyethyl-indole side chain .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzamide derivatives?
Discrepancies often arise from variations in substituent positioning (e.g., bromine vs. chlorine) or assay conditions. Systematic SAR studies using isogenic cell lines (e.g., FGFR1/2/3-overexpressing models) and dose-response analyses (IC₅₀ comparisons) clarify functional group contributions . Molecular docking (e.g., with AutoDock Vina) identifies binding interactions in FGFR kinase domains, explaining potency differences .
Q. What strategies are effective in improving the metabolic stability of this compound during preclinical development?
- Structural modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the benzamide ring reduces oxidative metabolism .
- Prodrug approaches : Masking the hydroxyethyl group with acetyl or phosphate esters enhances oral bioavailability, as demonstrated in related indole-based inhibitors .
Q. How can crystallographic data be leveraged to study ligand-protein interactions involving this compound?
Co-crystallization with target proteins (e.g., FGFR kinases) using high-resolution X-ray diffraction (≤1.5 Å) reveals binding modes. SHELX programs refine structures, identifying key hydrogen bonds (e.g., between the benzamide carbonyl and kinase backbone NH) and hydrophobic interactions with the indole moiety . Challenges include resolving disorder in flexible side chains, mitigated by low-temperature (123 K) data collection .
Q. What experimental designs are recommended for investigating the compound’s selectivity across kinase targets?
- Panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects.
- Cellular assays : Compare phospho-FGFR levels (Western blot) in cells with/without FGFR mutations to confirm target engagement .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Catalyst screening : Pd/C or Pd(OAc)₂ with ligands (XPhos) improves Suzuki-Miyaura coupling efficiency for bromobenzamide intermediates .
- Microwave-assisted synthesis : Reduces reaction time (4 h → 30 min) and improves yields by 20–30% .
Q. What analytical methods validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
